2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate

Description

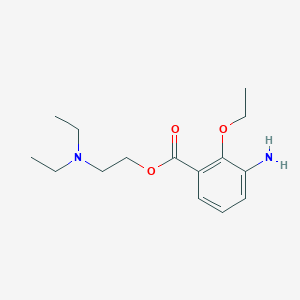

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate is a benzoate ester derivative featuring a diethylaminoethyl group and an ethoxy-substituted aromatic ring with an amino group.

Properties

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-4-17(5-2)10-11-20-15(18)12-8-7-9-13(16)14(12)19-6-3/h7-9H,4-6,10-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDFXEBGFNZIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C(=CC=C1)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate typically involves the esterification of 3-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the aromatic ring critically influence solubility, stability, and biological activity:

Key Observations :

- The presence of electron-donating groups (e.g., -OCH₃, -NH₂) enhances solubility in polar solvents, while bulky groups (e.g., diethylaminoethyl) may improve lipid membrane permeability .

- Compounds with hydroxyl groups (e.g., 4-amino-2-hydroxybenzoate derivatives) exhibit higher acidity compared to ethoxy-substituted analogs, affecting their binding to biological targets .

Biological Activity

2-(Diethylamino)ethyl 3-amino-2-ethoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique ethoxy group and diethylamino side chain, which contribute to its distinct chemical properties compared to similar compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A diethylamino group that enhances solubility and potential interactions with biological targets.

- An ethoxy group that may influence the compound's reactivity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the esterification of 3-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. It acts as a ligand, modulating the activity of these targets, which may lead to therapeutic effects in various diseases .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast and prostate cancer .

Case Study:

In a study assessing the efficacy of related compounds against cancer cell lines, it was found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent antiproliferative activity. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | PC-3 (Prostate Cancer) | 20 |

| Compound C | HeLa (Cervical Cancer) | 25 |

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies have demonstrated effectiveness against Gram-positive bacteria, indicating potential use as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets. These studies reveal binding energies ranging from -4.5 to -5.4 kcal/mol, suggesting significant interactions with target proteins involved in disease pathways .

Table 2: Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| Protein A (PDB: ID) | -5.4 | SER126, ASP125 |

| Protein B (PDB: ID) | -4.9 | CYS29, GLY26 |

| Protein C (PDB: ID) | -4.5 | ARG310, THR129 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.